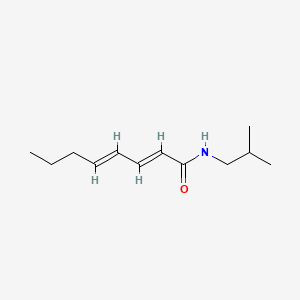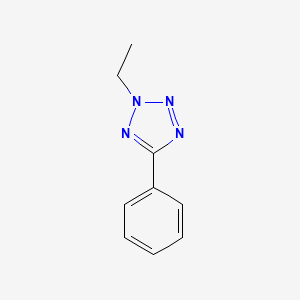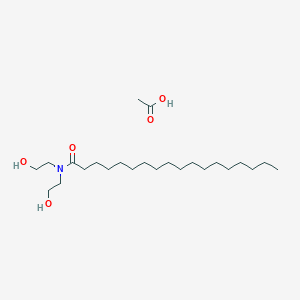
Bis(2-hydroxyethyl)(stearoyl)ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)(stearoyl)ammonium acetate: is a quaternary ammonium compound with the molecular formula C24H49NO5 and a molecular weight of 431.64956 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)(stearoyl)ammonium acetate typically involves the reaction of stearic acid with diethanolamine, followed by quaternization with acetic acid. The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Solvents: Organic solvents such as ethanol or methanol are often employed.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for the precise addition of stearic acid and diethanolamine.
Reaction Control: Continuous monitoring of temperature, pH, and reaction time.
Purification: Techniques like distillation and crystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The acetate group can be substituted with other anions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is widely used in the cosmetics industry as an emulsifying agent in lotions and creams .
Wirkmechanismus
Molecular Targets and Pathways: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Bis(2-hydroxyethyl)dimethylammonium bromide
- Bis(2-hydroxyethyl)dimethylammonium sulfate
Uniqueness: Compared to similar compounds, bis(2-hydroxyethyl)(stearoyl)ammonium acetate has a longer hydrophobic chain (stearoyl group), which enhances its emulsifying properties and makes it more effective in applications requiring strong surfactant action .
Eigenschaften
CAS-Nummer |
94094-33-4 |
|---|---|
Molekularformel |
C22H45NO3.C2H4O2 C24H49NO5 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
acetic acid;N,N-bis(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h24-25H,2-21H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
KEJPLEIJNNVZRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


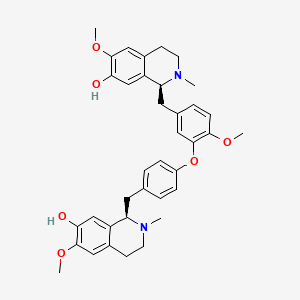
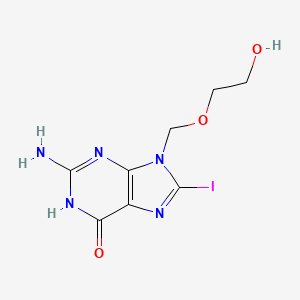
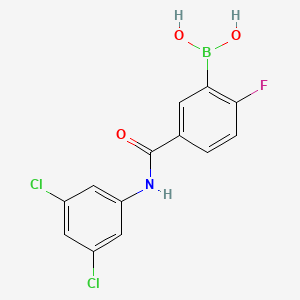
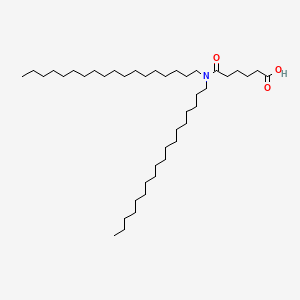
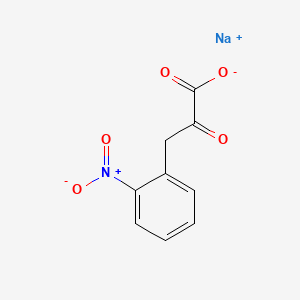


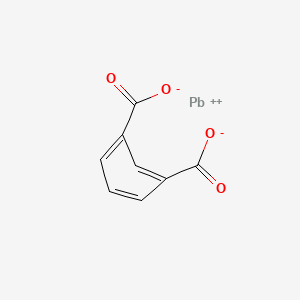
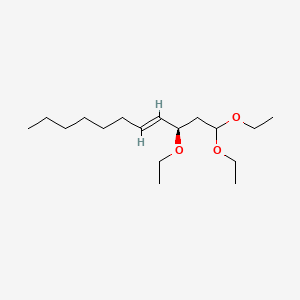
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

